molecular formula C21H23N3O3 B2585315 N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide CAS No. 1021225-44-4

N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide

Cat. No.: B2585315
CAS No.: 1021225-44-4
M. Wt: 365.433
InChI Key: BZIUQBOZLQPMQS-UHFFFAOYSA-N
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Description

N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide is a synthetic small molecule featuring a pyridazinone core substituted with a furan-2-yl group at the 3-position and a propyl linker terminating in a 2-phenylbutanamide moiety. The furan ring introduces electron-rich aromaticity, which may enhance binding interactions with enzymatic targets, while the phenylbutanamide chain contributes to lipophilicity and pharmacokinetic stability. Synthetic routes for analogous pyridazinones often involve nucleophilic substitution or alkylation reactions, as seen in the synthesis of benzyloxy pyridazine derivatives (e.g., compound 5a) via benzyl bromide intermediates in DMF with potassium carbonate as a base .

Properties

IUPAC Name

N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-17(16-8-4-3-5-9-16)21(26)22-13-7-14-24-20(25)12-11-18(23-24)19-10-6-15-27-19/h3-6,8-12,15,17H,2,7,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIUQBOZLQPMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide typically involves multi-step organic synthesis. One common route starts with the preparation of the furan-2-yl intermediate, which is then coupled with a pyridazinone derivative. The final step involves the attachment of the phenylbutanamide group.

    Preparation of Furan-2-yl Intermediate: This can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Pyridazinone Derivative: This step often involves the reaction of hydrazine derivatives with diketones or similar compounds under reflux conditions.

    Coupling Reaction: The furan-2-yl intermediate is then coupled with the pyridazinone derivative using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

    Final Amidation: The phenylbutanamide group is introduced through an amidation reaction, typically using an amine and an acid chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines under hydrogenation conditions.

    Substitution: The phenylbutanamide group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like halogens (Br2, Cl2) in the presence of Lewis acids (AlCl3).

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the furan and pyridazinone rings suggests possible interactions with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenylbutanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazinone rings could facilitate binding to these targets through hydrogen bonding, π-π interactions, or hydrophobic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone-based compounds are structurally diverse, with variations in substituents significantly impacting biological activity. Below is a comparative analysis of key analogues:

Compound Name Core Structure Substituents Key Biological Activity (IC₅₀) Reference
N-(3-(3-(Furan-2-yl)-6-oxopyridazin-1-yl)propyl)-2-phenylbutanamide Pyridazinone 3-Furan-2-yl, propyl-2-phenylbutanamide Hypothesized PDE4 inhibition (Inferred) N/A
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide (5a ) Pyridazinone 3-Benzyloxy, 4-sulfonamide Anti-inflammatory (Synthetic intermediate)
6-(2-Fluorophenyl)-3-(pyridin-3-yl)pyridazinone Pyridazinone 2-Fluorophenyl, 3-pyridinyl PDE4B inhibition (0.09 µM), PDE4D (0.03 µM)
3-(4-Chlorobenzyl)-6-oxopyridazin-1-yl acetamide Pyridazinone 4-Chlorobenzyl, acetamide PDE4B inhibition (0.12 µM), PDE4D (0.05 µM)

Key Findings:

Substituent Effects on PDE Inhibition: The 2-fluorophenyl and 4-chlorobenzyl substituents in analogues demonstrate potent PDE4 inhibition, with IC₅₀ values in the nanomolar range. The electron-withdrawing fluorine and chlorine atoms likely enhance target binding via hydrophobic and halogen-bonding interactions. In contrast, the furan-2-yl group in the target compound introduces an electron-rich heterocycle, which may reduce PDE4 affinity but improve solubility or metabolic stability compared to halogenated analogues.

This contrasts with rigid benzyloxy or pyridinyl substituents in analogues , which may restrict conformational mobility. Sulfonamide-terminated derivatives (e.g., 5a) are often associated with enhanced anti-inflammatory activity but may exhibit higher plasma protein binding compared to amide-terminated compounds .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for 5a, involving alkylation of a pyridazinone precursor with a brominated propyl-phenylbutanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

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